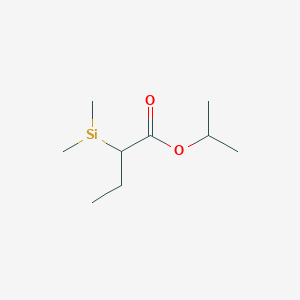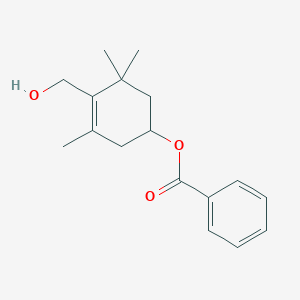![molecular formula C24H22 B12582339 1,1'-Biphenyl, 4-[[4-(1,1-dimethylethyl)phenyl]ethynyl]- CAS No. 633317-93-8](/img/structure/B12582339.png)
1,1'-Biphenyl, 4-[[4-(1,1-dimethylethyl)phenyl]ethynyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Biphenyl, 4-[[4-(1,1-dimethylethyl)phenyl]ethynyl]- is an organic compound that belongs to the biphenyl family This compound is characterized by the presence of a biphenyl core substituted with a tert-butyl group and an ethynyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 4-[[4-(1,1-dimethylethyl)phenyl]ethynyl]- typically involves the coupling of 4-tert-butylphenylacetylene with 4-bromobiphenyl under palladium-catalyzed cross-coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0). The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-Biphenyl, 4-[[4-(1,1-dimethylethyl)phenyl]ethynyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethynyl group to an ethylene or ethane group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the biphenyl core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Ethylene or ethane derivatives.
Substitution: Halogenated or nitrated biphenyl compounds.
Wissenschaftliche Forschungsanwendungen
1,1’-Biphenyl, 4-[[4-(1,1-dimethylethyl)phenyl]ethynyl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Wirkmechanismus
The mechanism of action of 1,1’-Biphenyl, 4-[[4-(1,1-dimethylethyl)phenyl]ethynyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The ethynyl group can participate in π-π interactions with aromatic residues, while the tert-butyl group can provide steric hindrance, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-di-tert-Butylbiphenyl: Similar structure but lacks the ethynyl group.
4,4’-Dimethylbiphenyl: Contains methyl groups instead of tert-butyl and ethynyl groups.
4,4’-Bis(triethoxysilyl)-1,1’-biphenyl: Contains triethoxysilyl groups instead of tert-butyl and ethynyl groups
Uniqueness
1,1’-Biphenyl, 4-[[4-(1,1-dimethylethyl)phenyl]ethynyl]- is unique due to the presence of both the tert-butyl and ethynyl groups, which confer distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
633317-93-8 |
|---|---|
Molekularformel |
C24H22 |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
1-tert-butyl-4-[2-(4-phenylphenyl)ethynyl]benzene |
InChI |
InChI=1S/C24H22/c1-24(2,3)23-17-13-20(14-18-23)10-9-19-11-15-22(16-12-19)21-7-5-4-6-8-21/h4-8,11-18H,1-3H3 |
InChI-Schlüssel |
KLRAFBDKFIRYAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![9-Ethyl-N,N-diphenyl-6-[2-(pyridin-4-YL)ethenyl]-9H-carbazol-3-amine](/img/structure/B12582297.png)
![Acetamide,N-cycloheptyl-2-[(8-ethyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12582298.png)



![N~1~-[2-(3-Fluorophenyl)ethyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B12582310.png)


![3-Buten-2-one, 3-[hydroxy(3-nitrophenyl)methyl]-](/img/structure/B12582334.png)
![4-[4-(Dipropylamino)butyl]benzene-1,2-diol](/img/structure/B12582337.png)
